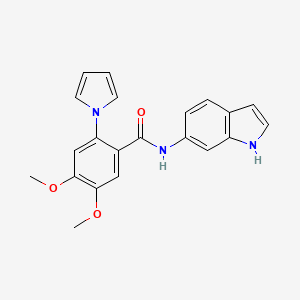

N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide

Description

N-(1H-Indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by three key substituents:

- 4,5-Dimethoxy groups on the benzamide core, which enhance solubility and influence electronic properties.

- A 1H-indol-6-yl group attached via the amide nitrogen, introducing a heteroaromatic system with possible biological relevance.

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C21H19N3O3/c1-26-19-12-16(18(13-20(19)27-2)24-9-3-4-10-24)21(25)23-15-6-5-14-7-8-22-17(14)11-15/h3-13,22H,1-2H3,(H,23,25) |

InChI Key |

PHJGFJYGQYWWMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C=CN3)N4C=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrrole intermediates, followed by their coupling to form the final benzamide structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analogs include benzamides with:

Imidazole-based substituents (e.g., 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide, 4a in ): These feature electron-withdrawing dicyanoimidazole groups, leading to higher melting points (253–294°C) compared to the target compound’s likely lower melting point due to its electron-rich indole and pyrrole substituents . The imidazole derivatives exhibit moderate to high yields (82–85%) via a general synthesis protocol, suggesting similar scalability for the target compound if compatible methods are used.

Phenethyl and vinyl substituents (e.g., 8n and 8s in ):

- These analogs retain the 4,5-dimethoxybenzamide core but replace the indole and pyrrole with phenethyl or styryl groups.

- NMR data for 8n (δ 6.23 ppm for NH) and 8s (δ 6.00 ppm for NH) indicate distinct hydrogen-bonding environments compared to the target compound, where the indole NH (δ ~10–12 ppm) and pyrrole protons (δ ~6–7 ppm) would dominate .

Pyrrole-substituted benzamides (e.g., N-(4-(1H-pyrrol-1-yl)phenyl)benzamide in ): These share the pyrrole moiety but lack the indole and dimethoxy groups. Synthesized via nickel-catalyzed reductive aminocarbonylation (yields >80%), this method could theoretically extend to the target compound with modifications for indole incorporation .

Physicochemical Properties

- Solubility : The dimethoxy groups enhance polarity, while the indole and pyrrole may improve lipid solubility, balancing bioavailability.

- Stability : Electron-rich substituents (indole, pyrrole) could increase susceptibility to oxidative degradation compared to imidazole-based analogs.

Biological Activity

N-(1H-indol-6-yl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C21H19N3O3

- Molecular Weight: 361.401 g/mol

- SMILES Notation:

CC(C(=O)N(C1=CC2=C(C=C1)C(=C(C=C2)OC)OC)C=N)C1=CN=CC=C1

This structure features an indole moiety, which is known for its biological significance, particularly in neuropharmacology and oncology.

1. Antitumor Activity

Research indicates that compounds related to benzamides often exhibit significant antitumor properties. For instance, derivatives of benzamide have shown potent inhibitory effects on various cancer cell lines. The presence of the indole and pyrrole rings in this compound may enhance its cytotoxicity through mechanisms involving apoptosis and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (human epidermoid carcinoma) | TBD | Induction of apoptosis |

| Analog 1 | MCF7 (breast cancer) | TBD | Cell cycle arrest |

| Analog 2 | HeLa (cervical cancer) | TBD | Inhibition of proliferation |

2. Monoamine Oxidase Inhibition

Another significant aspect of this compound's biological activity is its potential as a monoamine oxidase (MAO) inhibitor. MAO enzymes play a crucial role in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and norepinephrine, which are beneficial in treating depression and anxiety disorders.

In a study focusing on related compounds, it was found that certain derivatives exhibited selective inhibition against MAO-B, suggesting that modifications in the benzamide structure can enhance selectivity and potency.

Structure-Activity Relationship (SAR)

The SAR analysis for this compound reveals that specific substitutions on the indole and pyrrole rings can significantly influence its biological activity. For example:

- Methoxy Groups: The presence of methoxy groups at the 4 and 5 positions on the benzene ring enhances lipophilicity and may improve binding affinity to target proteins.

- Pyrrole Ring: The position and nature of substituents on the pyrrole ring can affect the compound's ability to interact with biological targets.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated that this compound demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction being a primary pathway observed.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological applications, derivatives were tested for their effects on neurotransmitter levels. The findings suggested that these compounds could potentially serve as therapeutic agents for neurological disorders by modulating monoamine levels through MAO inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.